2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-12-11-13(21-22(12)2)18(25)23-7-9-24(10-8-23)19-20-16-14(26-3)5-6-15(27-4)17(16)28-19/h5-6,11H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYWZARHWLHJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole typically involves multi-step reactions. One common approach is the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The piperazine ring can be introduced through nucleophilic substitution reactions, and the benzothiazole core is often synthesized via cyclization reactions involving ortho-aminothiophenol derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on pyrazole, pyrazolopyrimidine, and pyrazolotriazolopyrimidine derivatives.
Key Structural Differences
Pharmacophoric Features
- The 4,7-dimethoxy groups on benzothiazole may mimic electron-donating substituents in pyrazolopyrimidines (e.g., compound 3’s p-tolyl group ), aiding in hydrophobic interactions.
- The pyrazole-carbonyl-piperazine chain introduces hydrogen-bonding sites absent in simpler pyrazolopyrimidine derivatives.
Biological Activity
2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 344.4 g/mol. Its structure features a benzothiazole moiety linked to a piperazine group and a pyrazole carbonyl substituent, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1013770-00-7 |
Anticancer Properties
Research indicates that pyrazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines. A study demonstrated that pyrazoles exhibited cytotoxic effects in breast cancer cell lines MCF-7 and MDA-MB-231, particularly when combined with doxorubicin, suggesting synergistic effects that enhance therapeutic outcomes in resistant cancer subtypes .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. For example, pyrazoles have been identified as modulators of the serotonin receptor (5-HT2A), which plays a critical role in various neurological and psychiatric disorders . Additionally, they may inhibit key enzymes involved in inflammatory pathways and cancer progression.
Anti-inflammatory Activity
The compound shows promise as an anti-inflammatory agent. Pyrazoles have been associated with the inhibition of nitric oxide production and other inflammatory mediators in cellular models . This activity is crucial for diseases characterized by chronic inflammation.
Case Studies
Several studies highlight the biological activity of pyrazole derivatives:
- Cytotoxicity in Cancer Cells :
- Enzyme Inhibition :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
